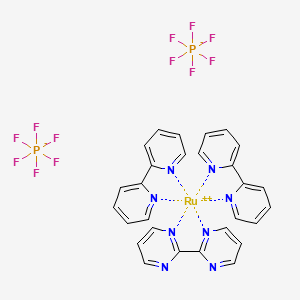

2-Pyridin-2-ylpyridine;2-pyrimidin-2-ylpyrimidine;ruthenium(2+);dihexafluorophosphate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Pyridin-2-yl)pyridine ; 2-(Pyrimidin-2-yl)pyrimidine ; ruthénium(2+) ; dihexafluorophosphate est un composé de coordination qui présente un ion ruthénium(2+) complexé avec deux ligands hétérocycliques différents : 2-(pyridin-2-yl)pyridine et 2-(pyrimidin-2-yl)pyrimidine. Le composé est en outre stabilisé par deux anions dihexafluorophosphate.

Méthodes De Préparation

La synthèse de 2-(Pyridin-2-yl)pyridine ; 2-(Pyrimidin-2-yl)pyrimidine ; ruthénium(2+) ; dihexafluorophosphate implique généralement les étapes suivantes :

Synthèse de ligand : Les ligands 2-(pyridin-2-yl)pyridine et 2-(pyrimidin-2-yl)pyrimidine sont synthétisés séparément par des voies de synthèse organique établies.

Formation de complexe : L’ion ruthénium(2+) est introduit dans les ligands dans un solvant approprié, tel que l’éthanol ou l’acétonitrile, sous atmosphère inerte.

Échange d’anion : Le complexe résultant est traité avec de l’acide hexafluorophosphorique pour échanger les contre-ions avec des anions dihexafluorophosphate, ce qui donne le composé final.

Analyse Des Réactions Chimiques

2-(Pyridin-2-yl)pyridine ; 2-(Pyrimidin-2-yl)pyrimidine ; ruthénium(2+) ; dihexafluorophosphate subit divers types de réactions chimiques, notamment :

Réactions d’oxydoréduction : Le centre de ruthénium peut participer à des réactions redox, où il peut être oxydé ou réduit en fonction des conditions de réaction et des réactifs utilisés.

Réactions de substitution : Les ligands du complexe de coordination peuvent être substitués par d’autres ligands dans des conditions appropriées.

Réactions catalytiques : Le composé peut agir comme catalyseur dans diverses transformations organiques, telles que l’hydrogénation, l’oxydation et les réactions d’activation C-H.

Applications De Recherche Scientifique

2-(Pyridin-2-yl)pyridine ; 2-(Pyrimidin-2-yl)pyrimidine ; ruthénium(2+) ; dihexafluorophosphate présente plusieurs applications en recherche scientifique :

Chimie médicinale :

Science des matériaux : Le composé est étudié pour son utilisation potentielle dans le développement de matériaux avancés, tels que les polymères conducteurs et les polymères de coordination.

Mécanisme D'action

Le mécanisme d’action de 2-(Pyridin-2-yl)pyridine ; 2-(Pyrimidin-2-yl)pyrimidine ; ruthénium(2+) ; dihexafluorophosphate implique l’interaction du centre de ruthénium avec diverses cibles moléculaires. L’ion ruthénium peut se coordonner avec différents substrats, facilitant leur transformation par des réactions redox ou de substitution. Les ligands jouent un rôle crucial dans la stabilisation du complexe et la modulation de sa réactivité .

Comparaison Avec Des Composés Similaires

Des composés similaires à 2-(Pyridin-2-yl)pyridine ; 2-(Pyrimidin-2-yl)pyrimidine ; ruthénium(2+) ; dihexafluorophosphate incluent d’autres complexes de coordination à base de ruthénium avec différents ligands. Voici quelques exemples :

Complexes de ruthénium(2+) avec des ligands bipyridine : Ces complexes sont largement étudiés pour leurs propriétés catalytiques et photophysiques.

Complexes de ruthénium(2+) avec des ligands terpyridine : Ces complexes sont connus pour leur stabilité et leur polyvalence dans diverses applications.

Complexes de ruthénium(2+) avec des ligands phénanthroline : Ces complexes sont utilisés en catalyse et comme éléments constitutifs d’assemblages supramoléculaires.

La singularité de 2-(Pyridin-2-yl)pyridine ; 2-(Pyrimidin-2-yl)pyrimidine ; ruthénium(2+) ; dihexafluorophosphate réside dans la combinaison de ses ligands, qui confèrent des propriétés électroniques et stériques distinctes, améliorant sa réactivité et sa stabilité dans diverses applications .

Propriétés

Formule moléculaire |

C28H22F12N8P2Ru |

|---|---|

Poids moléculaire |

861.5 g/mol |

Nom IUPAC |

2-pyridin-2-ylpyridine;2-pyrimidin-2-ylpyrimidine;ruthenium(2+);dihexafluorophosphate |

InChI |

InChI=1S/2C10H8N2.C8H6N4.2F6P.Ru/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-3-9-7(10-4-1)8-11-5-2-6-12-8;2*1-7(2,3,4,5)6;/h2*1-8H;1-6H;;;/q;;;2*-1;+2 |

Clé InChI |

NBFSGOUVQCQNGN-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CN=C(N=C1)C2=NC=CC=N2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B12301372.png)

![Methyl (2S)-2-{[(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamoyl]amino}-3-phenylpropanoate](/img/structure/B12301379.png)

![2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12301381.png)

![4,22-Dihydroxy-2,7,7,10,14,15,21,22-octamethyl-6,8-dioxahexacyclo[12.12.0.02,11.05,10.015,24.018,23]hexacos-24-ene-18-carboxylic acid](/img/structure/B12301383.png)

![2-[3-[(E)-N-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-C-methylcarbonimidoyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B12301403.png)